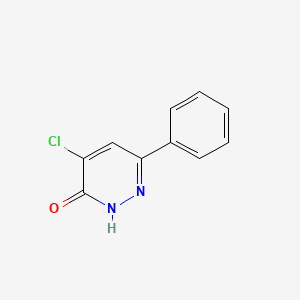

4-Chloro-6-phenylpyridazin-3(2H)-one

Description

Significance of Pyridazinone Heterocycles in Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to life and chemical synthesis. nih.gov Among these, nitrogen-containing heterocycles like pyridazine (B1198779) and its derivatives are of particular interest. nih.govmsu.edu Pyridazine, a six-membered ring with two adjacent nitrogen atoms, is the parent compound of the pyridazinone family. nih.govmsu.edulibretexts.org The pyridazinone structure is characterized by a pyridazine ring with a carbonyl group at the third position. sarpublication.com This arrangement leads to keto-enol tautomerism, where the compound can exist in equilibrium between a more stable oxo-form and a 3-hydroxyl pyridazine form. nih.govresearchgate.net

The pyridazine ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govbenthamdirect.com Its physicochemical properties, including its dipole moment, make it an attractive substitute for other aromatic rings in drug design. nih.gov The arrangement of nitrogen atoms in the pyridazine ring allows for various chemical modifications, making it a versatile platform for creating diverse molecular architectures. sarpublication.comnih.gov This adaptability has made pyridazinones a central focus in the development of new compounds with specific functions. researchgate.net

Overview of Pyridazinone Derivatives in Drug Discovery and Agrochemicals

The versatility of the pyridazinone scaffold has led to its widespread use in both pharmaceutical and agricultural research. sarpublication.comnih.govresearchgate.net In drug discovery, pyridazinone derivatives have been investigated for a vast array of therapeutic applications. sarpublication.combenthamdirect.com The ability to easily functionalize the pyridazinone ring at various positions allows for the fine-tuning of a molecule's biological activity. sarpublication.comnih.gov

In the field of agrochemicals, pyridazinone derivatives have shown significant promise as active ingredients in pesticides, including insecticides, fungicides, and herbicides. nih.govresearchgate.netnih.govresearchgate.netnih.gov Their effectiveness stems from their ability to interfere with essential biological processes in pests and weeds. nih.gov For instance, the herbicide Chloridazon acts by inhibiting photosynthesis. nih.gov The development of pyridazinone-based agrochemicals is driven by the need for effective and environmentally friendly crop protection solutions. nih.govresearchgate.net

Broad Spectrum of Pharmacological Potential and Therapeutic Relevance

The pyridazinone nucleus is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, leading to a wide spectrum of biological effects. nih.govsarpublication.combenthamdirect.com Research has demonstrated that pyridazinone derivatives possess a remarkable range of pharmacological properties, including:

Anti-inflammatory and Analgesic: Many pyridazinone compounds have been developed as non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties. nih.govsarpublication.comresearchgate.netnih.govnih.gov

Anticancer: The pyridazinone scaffold is a versatile foundation for the design of novel anticancer agents that can target various mechanisms involved in tumor growth. nih.govbenthamdirect.comresearchgate.net

Cardiovascular: Derivatives have been explored for their potential in treating cardiovascular conditions, exhibiting activities such as antihypertensive and antiplatelet effects. nih.govsarpublication.combenthamdirect.com

Antimicrobial and Antiviral: The structural diversity of pyridazinones has led to the discovery of compounds with activity against bacteria, fungi, and viruses. nih.govsarpublication.combenthamdirect.com

Central Nervous System (CNS) Activity: Certain pyridazinone derivatives have shown potential as anticonvulsants and in the management of neurodegenerative disorders. sarpublication.com

Other Therapeutic Areas: The therapeutic relevance of pyridazinones extends to antiulcer, antidiabetic, and other pharmacological activities. nih.govsarpublication.com

The broad range of activities highlights the importance of the pyridazinone scaffold in the ongoing search for new and effective therapeutic agents. nih.govsarpublication.combenthamdirect.com

Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-3-phenyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-8-6-9(12-13-10(8)14)7-4-2-1-3-5-7/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHNHMDPPWHIBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=O)C(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10523856 | |

| Record name | 4-Chloro-6-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89868-14-4 | |

| Record name | 4-Chloro-6-phenyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89868-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 6 Phenylpyridazin 3 2h One and Its Analogs

General Synthetic Routes to Pyridazin-3(2H)-one Core Structures

The construction of the pyridazin-3(2H)-one nucleus is a cornerstone of many synthetic endeavors in heterocyclic chemistry. nih.gov These methods typically involve the formation of the six-membered diazine ring through the reaction of a 1,4-dicarbonyl precursor with a hydrazine-based reagent. wikipedia.org

Condensation Reactions with Hydrazines and Derivatives

A prevalent and versatile method for synthesizing the pyridazin-3(2H)-one core involves the condensation reaction between a compound with a 1,4-dicarbonyl relationship and hydrazine (B178648) or its derivatives. wikipedia.orgiglobaljournal.com This approach is widely used due to its simplicity and the ready availability of starting materials. researchgate.net The reaction typically proceeds by reacting γ-keto acids or their corresponding esters with hydrazine hydrate (B1144303). iglobaljournal.comnih.gov The initial step is the formation of a hydrazone, which then undergoes an intramolecular cyclization to yield the stable heterocyclic pyridazinone ring system. iglobaljournal.com Saturated and unsaturated 1,4-dicarbonyl compounds can undergo this cyclocondensation with hydrazine to yield 1,4-dihydropyridazines, which can subsequently be dehydrogenated to form the aromatic pyridazine (B1198779) ring.

The first synthesis of a pyridazine derivative was accomplished by Emil Fischer through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org This foundational reaction highlights the core principle of using a hydrazine to bridge the terminal carbons of a four-carbon chain containing carbonyl groups. Variations of this method include the use of 1,2-dicarbonyl compounds which, upon condensation with compounds having a carboxylic group and an active methylene (B1212753) group in the presence of hydrazine, yield substituted pyridazinones. iglobaljournal.com

Table 1: Overview of Condensation Reactions for Pyridazinone Synthesis

| Precursors | Reagent | Product Type | Reference |

|---|---|---|---|

| γ-Keto acid / γ-Keto ester | Hydrazine Hydrate | 6-substituted-4,5-dihydropyridazin-3(2H)-one | iglobaljournal.comnih.gov |

| 1,4-Diketone | Hydrazine | Dihydropyridazine | chemtube3d.com |

| Levulinic acid | Phenylhydrazine | Phenyl-substituted Pyridazinone | wikipedia.org |

Cyclization Pathways Involving β-Aroylpropionic Acid Derivatives

A specific and highly effective subset of the condensation strategy involves the use of β-aroylpropionic acids. ejbps.com These compounds are ideal precursors as they contain the necessary γ-ketoacid functionality. The synthesis of these precursors often begins with a Friedel-Crafts acylation reaction between a substituted or unsubstituted aromatic hydrocarbon and succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like anhydrous aluminium chloride. researchgate.netijpsonline.com This reaction yields the β-aroylpropionic acid intermediate. researchgate.net

Once the β-aroylpropionic acid is obtained, it is cyclized with hydrazine hydrate to form the corresponding 6-aryl-4,5-dihydropyridazin-3(2H)-one. researchgate.netresearchgate.net This method is a reliable route for preparing pyridazinones with an aryl substituent at the 6-position of the ring. ejbps.com Further modifications, such as nitration of the β-benzoyl propionic acid before cyclization, can be used to introduce additional functional groups onto the aryl moiety. researchgate.net

Specific Synthesis of 4-Chloro-6-phenylpyridazin-3(2H)-one and its Analogs

While general methods provide access to the pyridazinone core, specific isomers like this compound require more targeted synthetic routes. Often, the synthesis of halogenated pyridazinones involves either building the ring with the halogen already in place or by halogenating a pre-formed pyridazinone ring. An effective and documented method for creating a key precursor for chloro-phenyl-pyridazinones starts from mucochloric acid and benzene. nih.govnih.gov

Synthesis from Mucochloric Acid and Benzene

An established route for synthesizing chloro-phenyl-pyridazinone analogs begins with the Friedel-Crafts reaction between mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid) and benzene. nih.govresearchgate.net This reaction serves to introduce the phenyl group, which will ultimately reside at the 6-position of the pyridazinone ring. The product of this initial step is the intermediate compound 3,4-dichloro-5-phenylfuran-2(5H)-one. nih.govresearchgate.net This furanone derivative is a crucial building block for the subsequent ring-transformation reaction.

Intermediate Formation and Subsequent Cyclization

The key intermediate, 3,4-dichloro-5-phenylfuran-2(5H)-one, is then converted into the pyridazinone ring system. nih.gov This is achieved by reacting the furanone derivative with hydrazine hydrate. nih.gov The reaction proceeds through the opening of the furanone ring, followed by a cyclization that incorporates the two nitrogen atoms from hydrazine, expelling a molecule of water and a chloride ion to form the final heterocyclic product. nih.gov This specific reaction sequence yields 5-chloro-6-phenylpyridazin-3(2H)-one , a structural analog of the target compound. nih.gov The synthesis is efficient and proceeds under relatively mild conditions, typically by stirring the reactants in a solvent like N,N-dimethylformamide at 80 °C. nih.gov

Scheme 1: Synthesis of 5-Chloro-6-phenylpyridazin-3(2H)-one [Mucochloric Acid + Benzene] --(Friedel-Crafts Reaction)--> [3,4-Dichloro-5-phenylfuran-2(5H)-one] --(Hydrazine Hydrate)--> [5-Chloro-6-phenylpyridazin-3(2H)-one]

N-Substitution Pathways for Structural Diversification

The nitrogen atom at the 2-position (N2) of the pyridazinone ring presents a key site for structural modification. The presence of a proton on this nitrogen in the parent compound allows for a range of substitution reactions, primarily N-alkylation, to introduce diverse side chains.

One common method involves the reaction of the pyridazinone with various alkylating agents in the presence of a base. For instance, studies on the closely related isomer, 5-chloro-6-phenylpyridazin-3(2H)-one, demonstrate the reaction with substituted benzyl (B1604629) chlorides to yield N-substituted derivatives. nih.govresearchgate.net This reaction is typically carried out under mild conditions. In one approach, 5-chloro-6-phenylpyridazin-3(2H)-one is reacted with paraformaldehyde and thionyl chloride to produce the highly reactive intermediate 5-chloro-2-(chloromethyl)-6-phenylpyridazin-3(2H)-one, which can then be coupled with various nucleophiles. researchgate.net

Another direct approach involves the N-alkylation using different substituted benzyl halides. This pathway allows for the introduction of a variety of functional groups onto the pyridazinone core, as illustrated by the synthesis of compounds with nitro, chloro, fluoro, and methoxy (B1213986) substituents on the benzyl ring. nih.govdoaj.org

Table 1: Examples of N-Substituted Derivatives of Chloro-6-phenylpyridazin-3(2H)-one

Note: The following data is based on the reactions of the 5-chloro isomer, which demonstrates the N-substitution principle applicable to the pyridazinone ring.

| N-Substituent (from Alkylating Agent) | Resulting Compound Name | Yield (%) | Reference |

| 2-Nitrobenzyl | 2-(2-Nitrobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one | 70% | researchgate.net |

| 4-Nitrobenzyl | 2-(4-Nitrobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one | 72% | nih.gov |

| (6-chloropyridin-3-yl)methyl | 5-Chloro-2-[(6-chloropyridin-3-yl)methyl]-6-phenylpyridazin-3(2H)-one | 68% | nih.gov |

| 2-Fluorobenzyl | 2-(2-Fluorobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one | 60% | nih.gov |

| 2-Iodobenzyl | 2-(2-Iodobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one | 70% | researchgate.net |

| 4-Iodobenzyl | 2-(4-Iodobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one | 79% | nih.gov |

| 2-Methoxybenzyl | 2-(2-Methoxybenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one | 70% | nih.gov |

Functionalization at Ring Carbons (e.g., C4, C5)

The carbon atoms of the pyridazinone ring, particularly C4 and C5, are prime targets for functionalization to introduce further structural diversity. The chlorine atom at the C4 position of the title compound is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.com

This reactivity allows for the displacement of the C4-chloro group by a variety of nucleophiles. The general principle of SNAr on chloro-heterocycles is well-documented, allowing for the introduction of amino, alkoxy, and other functional groups. mdpi.commdpi.com For example, the reaction of 4,5-dichloropyridazin-3(2H)-one with nucleophiles demonstrates that substitution can occur at these positions. researchgate.net

In a related system, 5-chloro-2-(chloromethyl)-6-phenylpyridazin-3(2H)-one was reacted with various thiols, leading to the substitution of the chloromethyl group, but similar principles apply to the ring chlorine. researchgate.net More directly, the reaction of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives with thiols in the presence of a base can lead to substitution at the C5 position. nih.gov

Table 2: Examples of Functionalization at Ring Carbons of Chloro-6-phenylpyridazin-3(2H)-one Analogs

Note: This data illustrates the principle of nucleophilic substitution on the chloropyridazinone ring.

| Starting Material | Nucleophile | Position of Substitution | Resulting Functional Group | Reference |

| 5-Chloro-2-(chloromethyl)-6-phenylpyridazin-3(2H)-one | 5-(p-tolyl)-1,3,4-thiadiazole-2-thiol | N-CH₂Cl | -S-thiadiazole | researchgate.net |

| 5-Chloro-2-(chloromethyl)-6-phenylpyridazin-3(2H)-one | 5-(2,4-dichlorophenyl)-1,3,4-thiadiazole-2-thiol | N-CH₂Cl | -S-thiadiazole | nih.gov |

| 4,6-dichloropyridazine-3-carboxylate | t-butyl ethyl malonate | C4 | -CH(COOEt)₂ | mdpi.com |

| 4-chloro-3-cyanocinnoline | Acetylacetone | C4 | -CH(COCH₃)₂ | mdpi.com |

One-Pot Synthetic Methodologies for Novel Derivatives

One-pot syntheses and multicomponent reactions (MCRs) represent highly efficient strategies for assembling complex molecules like pyridazinone derivatives from simple precursors in a single operation. nih.gov These methods are advantageous as they reduce the number of synthetic steps, minimize waste, and allow for the rapid generation of molecular diversity. nih.govacsgcipr.org

The synthesis of the pyridazinone ring itself can often be achieved in a one-pot fashion. A common approach involves the cyclocondensation reaction between a 1,4-dicarbonyl compound and hydrazine or its derivatives. researchgate.net For example, a straightforward one-pot route to a complex polycyclic pyridazinone derivative, 4-phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one, was achieved through the direct hydrazinolysis of a triketo ester with hydrazine hydrate in ethanol. mdpi.com Ultrasound-promoted MCRs have also been developed for the synthesis of pyridazinones from arenes, cyclic anhydrides, and aryl hydrazines, showcasing a green and efficient approach. researchgate.net These reactions proceed by generating the necessary precursors in situ, which then undergo cyclization to form the desired heterocyclic core. nih.govacsgcipr.org

Palladium-Catalyzed Coupling Reactions for Ring Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize the pyridazine nucleus. researchgate.net The C4-chloro substituent of this compound makes it an ideal substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or vinyl groups by coupling the chloropyridazinone with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netmdpi.com This method offers a direct way to synthesize 4-aryl-6-phenylpyridazin-3(2H)-one derivatives. The choice of catalyst, ligand, and reaction conditions can be optimized to achieve high yields. mdpi.comnih.gov For instance, catalysts like Pd(dppf)Cl₂ have proven effective for coupling various arylboronic esters with halogenated heterocycles. mdpi.com

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the C4 position and a terminal alkyne, yielding 4-alkynyl-6-phenylpyridazin-3(2H)-one derivatives. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This methodology has been used to synthesize a wide array of structurally diverse compounds under mild conditions. researchgate.netrsc.org

Table 3: Examples of Palladium-Catalyzed Coupling Partners for Chloro-Heterocycles

Note: This table illustrates the types of coupling partners used in Pd-catalyzed reactions on relevant chloro-heterocyclic systems.

| Coupling Reaction | Chloro-Heterocycle Substrate | Coupling Partner | Catalyst System (Example) | Resulting Structure | Reference |

| Suzuki-Miyaura | 2,4-Dichloropyridine | Phenylboronic acid | Pd/IPr | 2-Chloro-4-phenylpyridine | nih.gov |

| Suzuki-Miyaura | 2-(4-bromophenyl)quinazoline | 4-(1,3,4-thiadiazol-2-yl)phenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂, Na₂CO₃ | Quinazolinyl-phenyl-thiadiazole conjugate | mdpi.com |

| Sonogashira | 4-(4′,6′-dichloro-1,3,5-triazin-2-yl)morpholine | Phenylacetylene | PEPPSI-SONO-SP² | 4-(4'-chloro-6'-phenylethynyl-1,3,5-triazin-2-yl)morpholine | rsc.org |

| Sonogashira | Aryl Halide | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | Aryl-Alkyne | wikipedia.orgorganic-chemistry.org |

Reactivity and Chemical Transformations of 4 Chloro 6 Phenylpyridazin 3 2h One

Nucleophilic Substitution Reactions of the Chloro Group

The chlorine atom at the C-4 position of the pyridazinone ring is susceptible to nucleophilic substitution, a key reaction for the functionalization of this scaffold. This reactivity is enhanced by the electron-withdrawing nature of the heterocyclic ring system.

Halogen Exchange Reactions (e.g., Chloro to Iodo)

The chloro group at position 4 can be readily exchanged for other halogens, most notably iodine, through a Finkelstein-type reaction. This transformation is typically achieved by treating the chloro-substituted pyridazinone with an iodide salt, such as sodium iodide, often in a polar aprotic solvent like dimethylformamide (DMF). nih.gov The reaction can also be performed using aqueous hydrogen iodide. google.com In the case of dichlorinated pyridazinones, studies have shown that the displacement of the 4-chloro atom by iodine is the initial step. nih.gov This selective substitution highlights the higher reactivity of the C-4 position towards nucleophiles compared to other positions on the ring. nih.gov The resulting 4-iodo derivative is often a valuable intermediate for further transformations, such as palladium-catalyzed cross-coupling reactions. google.com

| Reactant | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 4-Chloro-6-phenylpyridazin-3(2H)-one | Sodium Iodide (NaI) | Dimethylformamide (DMF) | Reflux | 4-Iodo-6-phenylpyridazin-3(2H)-one | nih.gov |

| 4,5-Dichloro-2-methyl-6-phenylpyridazin-3(2H)-one | Hydrogen Iodide (57% aq. HI) | Not specified | Not specified | 5-Chloro-4-iodo-2-methyl-6-phenylpyridazin-3(2H)-one | nih.govgoogle.com |

Reactions with Nitrogen Nucleophiles (e.g., Hydrazine)

The C4-chloro group is readily displaced by various nitrogen-based nucleophiles. A prominent example is the reaction with hydrazine (B178648) hydrate (B1144303), which leads to the formation of 4-hydrazinyl-6-phenylpyridazin-3(2H)-one. This type of nucleophilic aromatic substitution (SNAr) is a fundamental transformation for introducing nitrogen-containing functionalities. google.com The reaction typically proceeds by heating the chloropyridazinone with hydrazine hydrate in a suitable solvent. google.comgoogleapis.comnih.gov The resulting hydrazinyl derivatives are important precursors for the synthesis of fused heterocyclic systems, such as triazolopyridazines, through subsequent ring-closure reactions. researchgate.net

| Reactant | Nucleophile | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| This compound | Hydrazine Hydrate | N,N-Dimethylformamide (DMF) | Heating | 4-Hydrazinyl-6-phenylpyridazin-3(2H)-one | google.comgoogleapis.com |

| 4-Chloroquinazolines (analogous system) | Hydrazine Hydrate | Not specified | 150 °C (sealed tube) | Ring-transformed triazole products | researchgate.net |

Reactions at Other Positions of the Pyridazinone Ring System

Beyond the substitution of the chloro group, the pyridazinone ring itself can undergo various chemical modifications.

Oxidation Reactions for Aromaticity Modulation

The pyridazinone ring system can be subjected to oxidation to modify its structure and electronic properties. For instance, pyridazine (B1198779) derivatives containing a sulfide (B99878) linkage have been oxidized to the corresponding sulfonyl derivatives. This is typically achieved using an oxidizing agent like hydrogen peroxide (H₂O₂) in the presence of a catalyst such as ammonium (B1175870) molybdate (B1676688) ((NH₄)₆Mo₇O₂₄). While this example involves a substituent, such oxidative conditions can potentially affect the pyridazinone ring itself, influencing its degree of aromaticity and reactivity in subsequent transformations.

Alkylation Reactions (e.g., with Dimethyl Sulfate)

The nitrogen atom at the N-2 position of the pyridazin-3(2H)-one ring possesses a lone pair of electrons and can be readily alkylated. This reaction is typically carried out by treating the parent pyridazinone with an alkylating agent, such as an alkyl halide or dimethyl sulfate, in the presence of a base. Anhydrous potassium carbonate in a solvent like acetone (B3395972) is a commonly used base-solvent system for this transformation. The reaction proceeds via deprotonation of the N-H group by the base, generating a pyridazinone anion that then acts as a nucleophile, attacking the alkylating agent to form the N-substituted product. This substitution at the nitrogen atom is a reliable method for introducing a wide variety of functional groups.

| Substrate | Alkylating Agent (Halide) | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 5-Chloro-6-phenylpyridazin-3(2H)-one | Ethyl 2-bromoacetate | K₂CO₃ | Acetone | 72% | |

| 5-Chloro-6-phenylpyridazin-3(2H)-one | 4-Nitrobenzyl bromide | K₂CO₃ | Acetone | 72% | |

| 5-Chloro-6-phenylpyridazin-3(2H)-one | 2-Fluorobenzyl bromide | K₂CO₃ | Acetone | 60% | |

| 5-Chloro-6-phenylpyridazin-3(2H)-one | 2-Iodobenzyl bromide | K₂CO₃ | Acetone | 70% |

Reactions with Phosphorus Oxychloride for Chlorination

The pyridazin-3(2H)-one moiety exists in tautomeric equilibrium with its hydroxy-pyridazine form. This lactam-lactim tautomerism allows the carbonyl group to react as a hydroxyl group under certain conditions. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) is a standard method for converting the C-3 keto/hydroxyl group into a chloro group. This reaction transforms this compound into 3,4-dichloro-6-phenylpyridazine. The mechanism involves an initial phosphorylation of the oxygen atom to form a phosphate (B84403) ester intermediate, which is a much better leaving group than hydroxide. Subsequent nucleophilic attack by a chloride ion (from POCl₃) at C-3 displaces the phosphate group, resulting in the formation of the dichloro-derivative. This reaction is typically performed by heating the substrate in excess POCl₃, sometimes with a base like pyridine (B92270). nih.gov

| Substrate Type | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Quinazolin-4-one (analogous system) | POCl₃ | Heat to 70-90 °C | 4-Chloroquinazoline | |

| 3,6-Dihydroxy pyridazine | POCl₃ | Heat (0-80 °C) | 3,6-Dichloropyridazine | |

| Hydroxy-heterocycles | POCl₃ (equimolar), Pyridine | 140–160 °C (sealed reactor) | Chloro-heterocycles | nih.gov |

Utilization as a Synthetic Intermediate for Fused Heterocyclic Systems

This compound serves as a versatile precursor for the synthesis of various fused heterocyclic systems. Its reactivity, characterized by the presence of a replaceable chlorine atom and a reactive N-H group within the pyridazinone core, allows for the construction of bicyclic and polycyclic structures through cyclization reactions. Researchers have exploited these features to synthesize novel compounds with potential applications in medicinal and materials chemistry.

A primary strategy for creating fused systems involves the initial substitution of the chlorine atom at the C-4 position with a suitable nucleophile, which then participates in a subsequent ring-closing reaction. One of the most common transformations is the reaction with hydrazine hydrate. This reaction replaces the chlorine atom with a hydrazino group, yielding a key intermediate, 4-hydrazino-6-phenylpyridazin-3(2H)-one. This intermediate is then cyclized with various one-carbon or multi-carbon reagents to form fused five- and six-membered rings.

For instance, the reaction of the hydrazino-pyridazinone derivative with reagents like formic acid or triethyl orthoformate leads to the formation of nih.govepa.govnih.govtriazolo[4,3-b]pyridazine derivatives. These reactions proceed through an initial acylation or formylation of the hydrazino group, followed by an intramolecular cyclization.

Another approach involves the direct reaction of this compound with binucleophilic reagents. For example, reaction with substituted hydrazines can lead to the formation of pyrazolo[3,4-d]pyridazine systems. In this case, one nitrogen of the hydrazine displaces the chlorine atom, and the other nitrogen attacks the carbonyl carbon of the pyridazinone ring, leading to a condensed pyrazole (B372694) ring.

The following tables detail specific examples of fused heterocyclic systems synthesized from this compound and its derivatives.

Table 1: Synthesis of nih.govepa.govnih.govTriazolo[4,3-b]pyridazine Derivatives

| Starting Material | Reagent(s) | Conditions | Fused Product |

| 4-Hydrazino-6-phenylpyridazin-3(2H)-one | Acetic Acid | Reflux | 3-Methyl-7-phenyl- nih.govepa.govnih.govtriazolo[4,3-b]pyridazin-6(5H)-one |

| 4-Hydrazino-6-phenylpyridazin-3(2H)-one | Carbon Disulfide/Pyridine | Stirring, Room Temp. | 7-Phenyl- nih.govepa.govnih.govtriazolo[4,3-b]pyridazine-3(2H)-thione |

| 4-Hydrazino-6-phenylpyridazin-3(2H)-one | Phenyl isothiocyanate/Pyridine | Reflux | 2-Phenyl-7-phenyl- nih.govepa.govnih.govtriazolo[4,3-b]pyridazin-3(2H)-thione |

Table 2: Synthesis of Pyrazolo[3,4-d]pyridazine and other Fused Systems

| Starting Material | Reagent(s) | Conditions | Fused Product |

| This compound | Hydrazine Hydrate | Ethanol, Reflux | 7-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one |

| 2-(Carboxymethyl)-4-chloro-6-phenylpyridazin-3(2H)-one | Acetic Anhydride (B1165640) | Reflux | 2-Phenyl-5H-oxazolo[3,2-b]pyridazin-5-one |

| This compound | Thiourea/Ethanol | Reflux | 2-Amino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Reaction Pathways and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a cornerstone technique for the structural verification of pyridazinone derivatives. researchgate.net It provides detailed information about the chemical environment of individual atoms, allowing for unambiguous structure assignment and the confirmation of synthetic transformations.

In the synthesis of various N-substituted derivatives of 4-Chloro-6-phenylpyridazin-3(2H)-one, NMR is crucial for verifying the successful addition of substituents. nih.gov For instance, when a benzyl (B1604629) group is attached to the N-2 position, the appearance of a new singlet in the ¹H-NMR spectrum around δ 5.3-5.8 ppm confirms the presence of the methylene (B1212753) (CH₂) bridge, while the signals for the aromatic protons of the new benzyl ring also appear in the spectrum. This direct evidence of bond formation is essential for elucidating reaction pathways. nih.gov

Key diagnostic signals in the ¹H-NMR spectra of these compounds include a characteristic singlet for the proton at the 4-position of the pyridazine (B1198779) ring, which typically appears in the δ 7.14-7.26 ppm range. nih.gov The protons of the phenyl group at the 6-position, along with any other aromatic substituents, are observed as complex multiplets in the aromatic region (approximately δ 6.6-8.5 ppm). nih.gov

¹³C-NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the pyridazinone ring is typically found at a downfield chemical shift, while other carbons of the heterocyclic and aromatic rings appear at characteristic positions, confirming the core structure. nih.gov The regioselectivity of cycloaddition reactions in related pyridazinone systems has been effectively evidenced by NMR spectroscopy, highlighting its power in distinguishing between possible isomers. nih.gov Furthermore, advanced NMR techniques and variable temperature studies can be used to investigate stereochemistry and conformational dynamics, such as restricted rotation around N-CO bonds in related heterocyclic systems. researchgate.net

Interactive Table: ¹H and ¹³C NMR Spectral Data for Derivatives of this compound

| Compound | Solvent | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Source |

| 2-(2-Iodobenzyl) derivative | acetone-d₆ | 7.24 (s, 1H, Pyridazine-H), 5.34 (s, 2H, CH₂), 7.03-7.90 (m, 9H, Ph-H) | 158.34, 145.00, 139.61, 139.41, 138.67, 134.02, 129.49, 129.39, 129.35, 128.67, 128.63, 128.53, 128.15, 97.82, 59.15 | nih.gov |

| 2-(4-Nitrobenzyl) derivative | CDCl₃ | 7.15 (s, 1H, pyridazine-H), 5.43 (s, 2H, CH₂), 7.46-8.20 (m, 9H, Ph-H) | 158.74, 147.86, 145.99, 142.67, 140.24, 133.33, 129.86, 129.78, 129.24, 129.07, 128.42, 124.02, 56.64 | nih.gov |

| 2-(2-Methoxybenzyl) derivative | acetone-d₆ | 7.18 (s, 1H, pyridazine-H), 5.33 (s, 2H, CH₂), 3.83 (s, 3H, OCH₃), 6.83-7.57 (m, 9H, Ph-H) | 158.36, 157.31, 144.47, 139.01, 134.21, 129.29, 129.31, 128.81, 128.45, 128.13, 124.50, 120.35, 110.64, 55.09, 49.75 | nih.gov |

| 2-[(6-chloropyridin-3-yl)methyl] derivative | acetone-d₆ | 7.19 (s, 1H, pyridazine-H), 5.35 (s, 2H, CH₂), 7.39-8.46 (m, 8H, Ar-H) | 158.22, 150.55, 150.11, 145.20, 139.72, 139.47, 134.01, 131.53, 129.45, 129.35, 128.69, 128.20, 124.16, 51.69 | nih.gov |

Infrared (IR) Spectroscopy for Monitoring Functional Group Transformations

Infrared (IR) spectroscopy is a rapid and effective tool for identifying the principal functional groups within a molecule, making it invaluable for monitoring the conversion of starting materials to products during synthesis. For this compound and its derivatives, the IR spectrum provides clear evidence of the core pyridazinone structure.

The most prominent and diagnostic absorption band is that of the carbonyl (C=O) stretching vibration, which confirms the presence of the ketone group within the pyridazinone ring. nih.gov This band is typically strong and appears in the region of 1662-1678 cm⁻¹. nih.gov Its presence is a key indicator that the desired ring structure has been successfully formed.

Other significant signals include stretching vibrations for the aromatic C-H bonds, which are observed in the range of 3049-3099 cm⁻¹. nih.gov The presence of these bands confirms the incorporation of the phenyl ring. During a synthetic sequence, such as the reaction of a precursor with a substituted benzyl halide, IR spectroscopy can monitor the transformation by observing the appearance of the characteristic pyridazinone C=O peak and the disappearance of bands associated with the starting materials. nih.gov

Interactive Table: Characteristic IR Absorption Bands for this compound Derivatives

| Derivative | C=O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Other Key Stretches (cm⁻¹) | Source |

| 2-(2-Iodobenzyl) | 1668.4 | 3041.7, 3026.4 | - | nih.gov |

| 2-(4-Iodobenzyl) | 1666.5 | 3057.2, 3026.3 | 2950.5 (C-H alkane) | nih.gov |

| 2-(4-Nitrobenzyl) | 1662.6 | 3020.0 | 2960.1 (C-H alkane) | nih.gov |

| 2-(2-Methoxybenzyl) | 1666.5 | 3061.0 | 2953.0, 2833.4 (C-H alkane) | nih.gov |

| 2-[(6-chloropyridin-3-yl)methyl] | 1654.9 | 3076.4, 3059.1 | 2950.0 (C-H alkane) | nih.gov |

Mass Spectrometry (MS) for Molecular Fragmentation Analysis and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern under ionization. It also serves as a critical tool for assessing the purity of synthetic products, often in combination with liquid chromatography (LC-MS).

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its exact molecular mass. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.

Electron impact ionization typically induces predictable fragmentation of the molecular ion. researchgate.net While specific fragmentation data for the title compound is not detailed in the provided research, likely fragmentation pathways for this and related heterocyclic structures can be inferred. nih.govmiamioh.edu These may include:

Loss of a chlorine radical (•Cl) to form an [M-Cl]⁺ fragment.

Elimination of a neutral carbon monoxide (CO) molecule from the pyridazinone ring.

Loss of a nitrogen molecule (N₂).

Cleavage of the phenyl group.

Furthermore, LC-MS is a standard method for determining the purity of synthesized compounds. In the characterization of related heterocyclic structures, LC-MS has been used to confirm that the purity of the final product exceeds 95%, which is essential for subsequent applications. mdpi.com

X-ray Crystallography for Precise Molecular Conformation and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides exact data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs into a crystal lattice. While the crystal structure for this compound itself is not described in the available literature, analyses of closely related derivatives provide significant insight into the structural features of this chemical class. nih.govnih.gov

Studies on derivatives such as 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one and 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one reveal common structural motifs. nih.govnih.gov

Ring Conformation: The central 1,6-dihydropyridazine ring is consistently found to be essentially planar. nih.govnih.gov

Dihedral Angles: The spatial orientation between the planar pyridazinone ring and the attached phenyl rings is a key structural feature. The dihedral angle between these planes can vary significantly depending on the substitution pattern, with reported values ranging from 40.16° to 85.73°. nih.govnih.gov This twist is influenced by the steric and electronic nature of the substituents.

This detailed structural information is vital for understanding the molecule's physical properties and for designing new compounds with specific three-dimensional shapes.

Interactive Table: Summary of X-ray Crystallography Findings for Pyridazinone Derivatives

| Feature | Observation in Derivatives | Significance | Source |

| Pyridazinone Ring | Essentially planar | Provides a rigid core for the molecule. | nih.govnih.gov |

| Dihedral Angle | 40.16° to 85.73° between pyridazinone and phenyl rings | Defines the overall 3D shape and steric profile of the molecule. | nih.govnih.gov |

| Hydrogen Bonding | Formation of N—H⋯O hydrogen-bonded dimers (R₂²(8) motif) | A primary force directing molecular packing in the solid state. | nih.govnih.gov |

| π–π Stacking | Centroid-centroid distances around 3.6-3.9 Å | Contributes to the stabilization of the crystal lattice. | nih.govnih.gov |

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target.

For 4-Chloro-6-phenylpyridazin-3(2H)-one, molecular docking studies could be performed to investigate its potential to interact with various protein targets. For instance, pyridazinone derivatives have been explored as inhibitors of enzymes like phosphodiesterase 4 (PDE4) and as antibacterial agents. mdpi.comnih.gov In a typical docking simulation, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be generated and optimized. Docking software then systematically explores different binding poses of the ligand within the protein's active site and scores them based on a scoring function that estimates the binding affinity (often expressed as a negative value, with more negative values indicating stronger binding).

For example, in a study of novel pyridazinone derivatives as antibacterial agents, molecular docking was used to compare the binding affinities of the synthesized compounds against various bacterial proteins. mdpi.com A similar approach for this compound would provide insights into its potential biological targets.

Beyond predicting binding affinity, molecular docking reveals the specific interactions between the ligand and the amino acid residues in the protein's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Identifying these key residues is vital for understanding the mechanism of action and for designing more potent and selective inhibitors.

A hypothetical docking study of this compound into a protein active site might reveal the following types of interactions, as has been observed for other pyridazinone derivatives:

| Interaction Type | Ligand Group | Protein Residue |

| Hydrogen Bond | Carbonyl oxygen | Amide group of an amino acid (e.g., Gln, Asn) |

| Hydrogen Bond | N-H group | Carbonyl group of an amino acid (e.g., Gly, Leu) |

| Hydrophobic Interaction | Phenyl ring | Aromatic or aliphatic amino acid residues (e.g., Phe, Leu, Val) |

| Halogen Bond | Chlorine atom | Electron-rich atom (e.g., oxygen in a backbone carbonyl) |

Note: This table is illustrative and based on general principles of molecular interactions and findings for similar compounds.

Biological Activities and Pharmacological Potential

Anti-inflammatory and Analgesic Activities

Pyridazinone derivatives are recognized for their potential as anti-inflammatory and analgesic agents, with some studies indicating they possess these activities with potentially low ulcerogenicity. sarpublication.comsemanticscholar.org

A significant mechanism behind the anti-inflammatory effects of pyridazinone derivatives is their ability to inhibit cyclooxygenase (COX) enzymes. researchgate.netsemanticscholar.org The COX enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the stomach lining, while COX-2 is induced during inflammation. youtube.com Therefore, selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.

Several studies have focused on designing pyridazinone derivatives as selective COX-2 inhibitors. nih.govnih.gov For instance, a series of pyridazinone derivatives with an aryl or pyridyl moiety linked to position-6 were found to be highly potent and selective COX-2 inhibitors, with some compounds showing selectivity indices (SIs) significantly higher than the reference drug, celecoxib. nih.gov Another study on pyridazine-based thiazole (B1198619) and 4-thiazolidinone (B1220212) derivatives also identified potent and selective COX-2 inhibitors. nih.gov The binding mode of these compounds within the COX-2 active site has been investigated through molecular docking studies, revealing interactions similar to those of established COX-2 inhibitors. nih.gov

Conversely, some 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone have been shown to inhibit both COX-1 and COX-2 isoforms with similar affinity. mdpi.com

Table 1: COX Inhibitory Activity of Selected Pyridazinone Derivatives

| Compound Type | Target | Activity (IC₅₀) | Selectivity Index (SI) for COX-2 | Reference |

|---|---|---|---|---|

| 6-Aryl/pyridylethenyl-pyridazinones | COX-2 | 15.56-19.77 nM | 24-38 | nih.gov |

| Pyridazine-based thiazole/4-thiazolidinone | COX-2 | Potent inhibition | High selectivity | nih.gov |

Note: This table is interactive. You can sort the columns by clicking on the headers.

Lipoxygenases (LOX) are another class of enzymes involved in the inflammatory pathway. Some pyridazine (B1198779) derivatives have been investigated for their potential to inhibit these enzymes. For example, certain tricyclic hydroxamic acids derived from pyridazines demonstrated weak inhibition of 5-lipoxygenase (5-LOX). nih.gov The pyridazinone scaffold is considered a promising starting point for developing various enzyme inhibitors, including those for lipoxygenase. researchgate.net

The analgesic, or antinociceptive, effects of pyridazinone derivatives have been demonstrated in various studies. nih.govnih.govtubitak.gov.tr 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinone derivatives, in particular, have shown potent analgesic activity. sarpublication.com

Research into the specific mechanisms of action suggests the involvement of multiple pathways. Studies on [(3-chlorophenyl)piperazinylpropyl]pyridazinones indicated that their antinociceptive effect may be mediated through the noradrenergic and/or serotoninergic systems. nih.gov Other research on related heterocyclic compounds has implicated the modulation of glutamatergic and transient receptor potential vanilloid 1 (TRPV1) receptors, protein kinase C (PKC) signaling pathways, as well as adenosinergic, alpha-2 adrenergic, and cholinergic receptors. nih.gov The opening of ATP-sensitive potassium channels has also been identified as a potential mechanism. nih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The pyridazinone nucleus is a key feature in many compounds exhibiting a broad range of antimicrobial activities. researchgate.netsarpublication.comnih.gov These activities extend to antibacterial, antifungal, and in some cases, antiviral properties. researchgate.net

Derivatives of 4-Chloro-6-phenylpyridazin-3(2H)-one have been synthesized and tested for their antifungal properties against various fungal strains. One study demonstrated that these derivatives exhibit good antifungal activities against Gibberella zeae, Fusarium oxysporum, and Cylindrocarpon mandshurica. nih.govdoaj.org Other research has shown the efficacy of pyridazinone derivatives against other fungi, including Candida albicans, Fusarium solani, and Alternaria solani. nih.govtandfonline.com Sulfur-containing derivatives of 2-phenyl-3(2H)-pyridazinone have also shown strong activity against Trichophyton species. nih.gov

Table 2: Antifungal Activity of Selected Pyridazinone Derivatives

| Derivative Class | Fungal Strain | Activity/Inhibition | Reference |

|---|---|---|---|

| 5-Chloro-6-phenylpyridazin-3(2H)-one derivatives | Gibberella zeae | 45.1% inhibition | nih.govdoaj.org |

| 5-Chloro-6-phenylpyridazin-3(2H)-one derivatives | Fusarium oxysporum | 44.2% inhibition | nih.govdoaj.org |

| 5-Chloro-6-phenylpyridazin-3(2H)-one derivatives | Cylindrocarpon mandshurica | 47.8% inhibition | nih.govdoaj.org |

| Pyridazinone-based diarylurea | Candida albicans | MIC = 16 μg/mL | nih.gov |

| N-cyanoacetyl dihydropyridazinone | Fusarium solani, Alternaria solani | Significant activity | tandfonline.com |

Note: This table is interactive. You can sort the columns by clicking on the headers. MIC = Minimum Inhibitory Concentration.

Several series of pyridazinone derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. sjofsciences.comresearchgate.netnih.gov One study found that 5-(4-hydroxy-3-methoxybenzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone was a particularly potent antitubercular agent. researchgate.net Another investigation into 6-(4-Chloro/Methyl-phenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-one derivatives also identified compounds with antitubercular activity. eurekaselect.com The inclusion of a pyridazine moiety is considered a promising strategy in the development of new antitubercular drugs. neuroquantology.com

Table 3: Antitubercular Activity of Selected Pyridazinone Derivatives

| Compound | Target Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 5-(4-hydroxy-3-methoxybenzyl)-3-phenyl-1,6-dihydro-6-pyridazinone | M. tuberculosis H37Rv | 12.5 µg/mL | sjofsciences.com |

| 5-(4-hydroxy-3-methoxybenzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone | M. tuberculosis H37Rv | Good activity | researchgate.net |

Note: This table is interactive. You can sort the columns by clicking on the headers. MIC = Minimum Inhibitory Concentration.

Anticancer and Cytotoxic Activities

The pyridazinone core has been identified as a valuable template for the development of novel anticancer agents. researchgate.net Research into chlorinated pyridazin-3(2H)-one derivatives has demonstrated their potential as cytotoxic and tumor-inhibiting compounds. scholarena.com

While direct studies on this compound's effect on the c-Jun N-terminal kinase-1 (JNK1) pathway are not extensively documented, research on related pyridazine scaffolds highlights its potential. A series of novel 3,6-disubstituted pyridazine derivatives were designed as anticancer candidates specifically to target the JNK1 pathway. One promising compound from this series was shown to downregulate JNK1 gene expression and reduce the protein levels of its phosphorylated form. This inhibition cascaded down to its targets, c-Jun and c-Fos, while restoring p53 activity. Molecular modeling further supported the stable binding of these derivatives within the JNK1 binding pocket. This suggests that the pyridazine core, a key feature of this compound, is a viable structural foundation for developing targeted JNK1 inhibitors.

Derivatives of the 4-Chloro-pyridazin-3-one nucleus have been synthesized and evaluated for their cytotoxic activity against several human cancer cell lines. In one study, a series of 4-chloro-5-(amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives were tested for their in vitro cytotoxicity using an MTT assay. cbijournal.com These compounds, which share the core 4-chloro-pyridazin-3-one structure, showed dose-dependent cytotoxic activity against liver, breast, and leukemia cancer cell lines. cbijournal.com

For instance, compound 4e (with a piperidin-1-yl substitution at C-5) showed the highest cytotoxicity against the MDA 453 breast cancer cell line and significant activity against the HEP3BPN 11 liver cancer cell line. cbijournal.com Compound 4a (with a morpholin-4-yl substitution at C-5) also demonstrated good activity against the HEP3BPN 11 cell line, while compound 4g (with a 4-methylpiperazin-1-yl substitution at C-5) was highly active against the HL 60 leukemia cell line. cbijournal.com Further investigation revealed that the most promising of these compounds could inhibit various proangiogenic cytokines, such as VEGF, which are crucial for tumor growth. cbijournal.com

Additionally, studies on other chlorinated pyridazinones have reinforced their anticancer potential. An unsubstituted dichloropyridazine, referred to as DCPYR, exhibited significantly higher in vitro activity compared to other arylated pyridazones. scholarena.com This activity translated to a notable 53% inhibition of tumor growth in an in vivo mouse model, underscoring the importance of the chlorinated pyridazinone structure in exerting anticancer effects. scholarena.com

Table 1: In Vitro Cytotoxic Activity of 4-Chloro-pyridazin-3-one Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Substitution at C-5 | Target Cell Line | % Cytotoxic Activity (at 100 µM) |

|---|---|---|---|

| 4a | Morpholin-4-yl | HEP3BPN 11 (Liver) | 76.78 ± 0.1 |

| 4e | Piperidin-1-yl | HEP3BPN 11 (Liver) | 79.04 ± 0.2 |

| 4e | Piperidin-1-yl | MDA 453 (Breast) | 73.09 ± 0.10 |

| 4g | 4-Methylpiperazin-1-yl | HL 60 (Leukemia) | 76.33 ± 0.10 |

| Standard | - | HEP3BPN 11 (Liver) | 84.46 ± 0.73 |

Data sourced from Chemistry & Biology Interface. cbijournal.com

Central Nervous System (CNS) Activities

The pyridazinone scaffold has been explored for its effects on the central nervous system, leading to the discovery of derivatives with significant anticonvulsant properties.

Several series of pyridazinone derivatives have been synthesized and evaluated for their anticonvulsant activity in established preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.govresearchgate.net

Compounds structurally related to this compound have demonstrated notable protection against seizures. For example, certain 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one derivatives showed significant anticonvulsant effects in the MES model. researchgate.net In other studies, new hybrid benzimidazole-pyridazinone derivatives were tested, with some compounds showing significant activity in both MES and scPTZ screens. nih.gov One of the most effective compounds from this series was also found to markedly increase the brain levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.gov This finding, supported by molecular modeling showing good binding to the GABA-A receptor, suggests that modulation of GABAergic transmission is a key mechanism of their anticonvulsant action. nih.gov

Further research into related anticonvulsant compounds points to a potentially complex and multi-faceted mechanism of action that may also involve the inhibition of neuronal voltage-gated sodium and calcium channels. nih.gov This dual action on both inhibitory neurotransmission and ion channel function is a characteristic of many broad-spectrum antiepileptic drugs. nih.gov

Cardiovascular Activities

Pyridazinone-based compounds have garnered significant interest for their potent cardiovascular effects, particularly as vasodilating agents for the management of hypertension. researchgate.netnih.gov

Research has focused on designing 6-phenyl-3-pyridazinone derivatives as analogues of the known vasodilator hydralazine (B1673433). researchgate.netnih.gov These efforts have yielded novel compounds with potent vasorelaxant activity, in some cases far exceeding that of hydralazine itself. researchgate.netnih.gov The primary mechanism appears to be a direct-acting vasodilation effect on the smooth muscles of blood vessels. researchgate.net

A significant body of evidence points to the inhibition of phosphodiesterase (PDE) enzymes, particularly the cAMP-selective, cGMP-inhibited phosphodiesterase III (PDE-III), as a core mechanism for the cardiovascular effects of pyridazinone derivatives. nih.govresearchgate.net Inhibition of PDE-III in vascular smooth muscle leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn promotes vasodilation. nih.govtbzmed.ac.ir The structure-activity relationships of these compounds indicate that a planar phenylpyridazinone moiety is crucial for potent PDE-III inhibitory activity. nih.gov The potent vasodilator and inotropic (inodilator) effects of these compounds correlate well with their PDE-III inhibitory potency, providing strong evidence that PDE-III is a primary target for their action. nih.gov

Table 2: Vasorelaxant Activity of 6-Phenyl-3-pyridazinone Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Description | EC₅₀ (µM) |

|---|---|---|

| Compound 5 | Acid derivative of 6-phenyl-3-pyridazinone | 0.339 |

| Compound 4 | Ester analog of Compound 5 | 1.225 |

| Compound 10c | 4-methoxyphenylhydrazide derivative | 1.204 |

| Hydralazine | Standard Vasodilator | 18.210 |

Data sourced from PDF from ResearchGate. researchgate.net

Antiplatelet Aggregation Effects

Derivatives of 6-phenyl-3(2H)-pyridazinone have demonstrated notable antiplatelet aggregation activity. Studies on a series of 4,5-disubstituted-6-phenyl-3(2H)-pyridazinones revealed that these compounds can inhibit platelet aggregation in a dose-dependent manner. nih.gov Interestingly, some of these derivatives were found to be more potent than their 5-substituted counterparts, highlighting the importance of substitution at the 4- and 5-positions of the pyridazinone ring for this activity. nih.gov

Further research into 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives has also shown significant inhibitory action on human and rat platelets both in vitro and ex vivo. researchgate.net While specific dose-response data for this compound is not extensively detailed in the available literature, the consistent antiplatelet effects observed in its close analogues underscore the potential of this chemical class in the development of novel antithrombotic agents.

Cardiotonic Effects

The pyridazinone scaffold is a well-established pharmacophore for cardiotonic agents. Numerous derivatives have been synthesized and evaluated for their positive inotropic effects, which are beneficial in the treatment of congestive heart failure. Research on 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives has led to the identification of compounds with significant cardiotonic activity. nih.gov For instance, certain synthesized derivatives exhibited a clear cardiotonic effect when compared to the known drug levosimendan. nih.gov

The mechanism of action for many of these cardiotonic pyridazinones involves the selective inhibition of phosphodiesterase III (PDE III) in cardiac muscle. nih.gov While direct studies on the cardiotonic effects of this compound are limited, the extensive research on its derivatives suggests that this compound could serve as a valuable starting point for the design of new inotropic agents. nih.govnih.gov

Insecticidal and Agrochemical Applications

The pyridazinone structure is not only relevant in medicine but also holds significant promise in agriculture. nih.govresearchgate.netresearchgate.net Derivatives of this heterocyclic system have been investigated for their potential as insecticides, herbicides, and plant growth regulators. nih.govresearchgate.net

Activity against Specific Agricultural Pests (e.g., Plutella xylostella)

A notable application of pyridazinone derivatives is in the control of agricultural pests. A study focusing on N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones demonstrated their insecticidal activity against the diamondback moth, Plutella xylostella, a major pest of cruciferous crops. nih.govnih.govresearchgate.net Several synthesized compounds exhibited significant insecticidal efficacy at a concentration of 100 mg/L. nih.govnih.gov

The following table summarizes the insecticidal activity of selected N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives against Plutella xylostella.

| Compound ID | Substitution at N-2 | Insecticidal Activity (%) at 100 mg/L |

| 4b | 2-Fluorobenzyl | 100 |

| 4d | 4-Fluorobenzyl | 93 |

| 4h | 2-Chlorobenzyl | 97 |

| 4f | 2-Methylbenzyl | 50 |

| 4g | 3-Methylbenzyl | 60 |

| 4l | 4-Bromobenzyl | 62 |

| 4t | 2,4-Dichlorobenzyl | 84 |

| Data sourced from Wu et al. (2012). nih.govnih.gov |

These findings highlight the potential of modifying the this compound backbone to develop potent and specific insecticides. Further research into the activity of these compounds against other agricultural pests such as Macrosiphum pisi and Musca domestica is also an active area of investigation. bibliomed.org

Other Biological Activities (e.g., Anti-ulcer, Antidiabetic, Antiasthmatic)

The versatility of the pyridazinone scaffold extends to a range of other potential therapeutic applications. sarpublication.com

Anti-ulcer Activity: Several studies have explored the anti-ulcer properties of pyridazinone derivatives. researchgate.netsarpublication.comnih.govnih.govnih.gov Research on 3(2H)-pyridazinones with a C-6 phenyl group and an N-2 alkyl side chain terminating in a thio amide or cyanoguanidine group has identified compounds with potent gastric antisecretory and anti-ulcer activities in various rat models. nih.govnih.gov These compounds appear to act through a mechanism distinct from histamine (B1213489) H2 receptor antagonism. nih.gov

Antidiabetic Activity: The pyridazinone nucleus has also been investigated for its potential in managing diabetes. sarpublication.com Studies on pyridazinone-substituted benzenesulphonylurea derivatives have shown significant anti-hyperglycemic activity in animal models. tandfonline.comtandfonline.com Some of these compounds also exhibited inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. tandfonline.com

Antiasthmatic Activity: The potential of pyridazinone derivatives in treating asthma has also been explored. One derivative, NZ-107 (4-bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone), has been studied for its effects on allergic reactions and compared with known antiasthmatic drugs. sarpublication.com

While direct evidence for these activities for this compound is not yet prevalent in the literature, the consistent findings across its various derivatives suggest that this compound remains a valuable template for the development of new therapeutic agents for a multitude of conditions.

Structure Activity Relationship Sar Studies

Impact of Substituents at Various Positions on Biological Potency

The biological activity of pyridazinone derivatives can be finely tuned by introducing or modifying substituents at several key positions on the heterocyclic ring and its phenyl appendage. Research has shown that changes at the N-2, C-4, and C-6 positions significantly impact the pharmacological profile of these compounds. sarpublication.comresearchgate.net

The nitrogen atom at position 2 of the pyridazinone ring is a common site for substitution, and the nature of the substituent plays a critical role in determining the biological activity.

Analgesic and Anti-inflammatory Activity: SAR studies have revealed that N-substitution is often required for good in vitro COX-2 inhibitory activity. researchgate.net For instance, attaching acetamide (B32628) or propanamide moieties to the nitrogen at position 2 can enhance analgesic and anti-inflammatory actions, often with reduced ulcerogenic side effects. sarpublication.com One study highlighted that 6-(4-methoxyphenyl)-pyridazinone derivatives with acetamide and propanamide groups at the N-2 position showed good analgesic activity. sarpublication.com Similarly, substituting the N-2 position with arylpiperazinyl alkyl chains has led to compounds with potent analgesic effects. sarpublication.com In a series of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamides, the compound featuring a 4-fluorophenyl piperazinyl group was identified as the most active, demonstrating the importance of the N-substituent in achieving high potency. sarpublication.com

PDE4 Inhibition: In the context of phosphodiesterase 4 (PDE4) inhibition for anti-inflammatory purposes, the N-substituent is also crucial. Studies on pyridazinones with an indole (B1671886) moiety at the 4-position showed that a hydrogen bond donor function (R2 = H) at the N-position was optimal for PDE4B affinity. nih.gov N-methyl derivatives were found to be up to 2.5-fold less potent than their N-H counterparts, indicating that an unsubstituted or minimally substituted N-H group is preferred for this specific target interaction. nih.gov

| N-2 Substituent | Target/Activity | Observation | Reference |

| Acetamide/Propanamide | Analgesic/Anti-inflammatory | Enhanced activity, low ulcerogenicity. | sarpublication.com |

| Arylpiperazinyl alkyl chain | Analgesic | Potent activity observed. | sarpublication.com |

| Hydrogen (N-H) | PDE4B Inhibition | Optimal for affinity; substitution decreases potency. | nih.gov |

| Methyl (N-CH3) | PDE4B Inhibition | Up to 2.5-fold less potent than N-H analog. | nih.gov |

Halogenation is a key strategy in medicinal chemistry to modulate a molecule's physicochemical properties and biological activity. nih.govnih.gov In the 4-chloro-6-phenylpyridazin-3(2H)-one series, the chlorine at the C-4 position and the introduction of other halogens at various positions have significant effects.

Antimicrobial and Anticancer Activity: The presence of a halogen on the pyridazinone scaffold can significantly influence its potency. For example, a chloro substitution at the 3-position of related phenyl urea (B33335) derivatives was found to boost antifungal activity against C. albicans. nih.gov Similarly, a bromo substitution at the same position in benzoyl urea derivatives enhanced antibacterial activity against S. aureus. nih.gov These findings suggest that halogenation on the core ring structure, while not the C-4 position of the parent compound, is a viable strategy for enhancing antimicrobial effects. The introduction of halogens can increase lipophilicity, potentially improving cell membrane penetration.

Anti-inflammatory Activity: In a series of pyridazinone-based PDE4 inhibitors, the nature of the halogen on a substituted indole moiety at position 5' had a drastic effect. A fluorine atom was found to be optimal (F > Br ≈ I), with the bromo- and iodo-derivatives being practically inactive. nih.gov In other series, a 4-fluorophenyl group attached to a piperazine (B1678402) ring at the N-2 position of the pyridazinone resulted in the most active compound for analgesic and anti-inflammatory activity. sarpublication.com This highlights the specific and position-dependent influence of different halogens.

General Effects: The chlorine atom at the C-4 position of the parent compound is a crucial feature. Previous SAR studies on related scaffolds, such as 1-phenylbenzazepines, indicate that a 6-chloro group (analogous in its placement on an aromatic ring) enhances affinity for targets like the D1 dopamine (B1211576) receptor. nih.gov This suggests the C4-chloro group in this compound likely plays a key role in target binding, possibly through specific halogen bonding interactions or by influencing the electronic properties of the pyridazinone ring.

| Halogen & Position | Target/Activity | Observation | Reference |

| 3-Chloro (on phenyl urea) | Antifungal (C. albicans) | Boosted activity. | nih.gov |

| 3-Bromo (on benzoyl urea) | Antibacterial (S. aureus) | Enhanced activity. | nih.gov |

| 5'-Fluoro (on indole) | PDE4 Inhibition | Optimal for activity; Br and I derivatives were inactive. | nih.gov |

| 4-Fluoro (on N-2 phenylpiperazine) | Analgesic/Anti-inflammatory | Most active compound in the series. | sarpublication.com |

The phenyl group at the C-6 position is a major site for modification to explore SAR and improve activity. sarpublication.commdpi.com

Cardiovascular Activity: For cardiotonic agents based on the 4,5-dihydro-6-phenylpyridazinone scaffold, the substituents on the C-6 phenyl ring are critical. Varying the para-substituents of this phenyl ring has been a key strategy in developing potent cardiotonics with dual inotropic and vasodilatory actions. sarpublication.com

Analgesic and Anti-inflammatory Activity: Substitution at the 6-position of the pyridazinone ring is known to improve analgesic and anti-inflammatory activity. researchgate.net Replacing the 6-phenyl group with a 6-(4-methoxyphenyl) group in combination with N-2 modifications led to good analgesic activity. sarpublication.com This indicates that electron-donating groups at the para-position of the phenyl ring can be beneficial. In other studies, the development of selective COX-2 inhibitors has focused on vicinally disubstituted pyridazinones, where modifications to the phenyl ring at C-5 (or C-6 in other numbering) were crucial for potency and selectivity. sarpublication.com

Anticancer Activity: In the design of anticancer agents, the C-6 phenyl ring is a key component. For instance, in a series of compounds designed as JNK1 inhibitors, scaffold hopping from a pyrazole (B372694) to a pyridazine (B1198779) ring was explored, where the 4-fluorophenyl group was identified as important for inhibitory activity, highlighting the role of substitutions on the phenyl ring. nih.gov

| C-6 Phenyl Modification | Target/Activity | Observation | Reference |

| Para-substituents | Cardiotonic | Critical for dual inotropic and vasodilatory actions. | sarpublication.com |

| 4-Methoxyphenyl | Analgesic | Led to good analgesic activity in combination with N-2 mods. | sarpublication.com |

| 4-Fluorophenyl | JNK1 Inhibition (Anticancer) | Important for high inhibitory activity. | nih.gov |

| General Substitution | Analgesic/Anti-inflammatory | Participates in improving activity. | researchgate.net |

Identification of Key Pharmacophoric Features for Diverse Activities

A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For pyridazinone derivatives, several key pharmacophoric features have been identified that contribute to their diverse biological activities. researchgate.net

Core Scaffold: The pyridazinone ring itself is a central pharmacophoric element. researchgate.net Its aromaticity and the presence of two adjacent nitrogen atoms allow for various non-covalent interactions, including hydrogen bonding and π-π stacking. nih.gov The internal amide within the ring is crucial for interactions with many biological targets. nih.gov

Hydrophobic and Hydrogen Bonding Features: For activity against targets like SrtA, the pharmacophore of pyridazinone compounds has been described as having two hydrophobic regions and three hydrogen bond acceptors. researchgate.net

Features for Anticancer Activity (VEGFR-2 Inhibition): To achieve anticancer activity through VEGFR-2 inhibition, pyridazinone derivatives have been designed to mimic known inhibitors like sorafenib (B1663141). The key pharmacophoric features include:

A hydrogen bond donating group (like the N-H of the pyridazinone).

A central aromatic system (the pyridazinone ring).

A hydrogen bond accepting group (the carbonyl oxygen of the pyridazinone).

A linker moiety (e.g., urea/thiourea) that can form key hydrogen bonds with amino acid residues like ASP and GLU in the enzyme's active site. nih.gov

A terminal hydrophobic aryl group. nih.gov

Features for Anti-inflammatory Activity (COX-2/PDE4 Inhibition): For selective COX-2 inhibition, the pyridazinone scaffold serves as an excellent template. researchgate.net The presence of specific substituents, such as a p-sulfonamide phenyl group, is a classic feature for COX-2 selectivity. For PDE4 inhibition, a planar pyridazinone scaffold that can fit into a hydrophobic pocket, coupled with a hydrogen bond donor at the N-2 position and specific substituted moieties (like 5-methoxyindole) at C-4, defines the pharmacophore. nih.gov

Rational Design Principles for Enhancing Efficacy and Selectivity

Rational drug design uses the understanding of SAR and pharmacophoric features to create more potent and selective molecules. nih.gov For pyridazinone derivatives, several design principles have been successfully applied.

Scaffold Hopping and Bioisosteric Replacement: One common strategy is to replace a known active core (like pyridine (B92270) or pyrazole) with the pyridazinone ring. nih.govnih.gov This "scaffold hopping" can lead to novel chemical entities with improved properties. For example, replacing the pyridine ring of the anticancer drug sorafenib with a pyridazinone ring was a rational approach to develop new dual antimicrobial and anticancer agents. nih.gov

Structure-Based Design: When the 3D structure of the target protein is known, compounds can be designed to fit precisely into the binding site. This involves optimizing interactions with key amino acid residues. For example, designing diarylurea derivatives of pyridazinone to ensure the urea moiety forms hydrogen bonds with specific residues in the VEGFR-2 kinase domain is a key principle for enhancing anticancer efficacy. nih.govrsc.org

Hybridization: This principle involves combining two or more pharmacophoric fragments from different active molecules into a single new molecule. Hybridizing the pyridazinone ring, known for its anticancer effects, with a 4-fluorophenyl group, known for JNK1 inhibitory activity, is an example of a rational strategy to create potent and specific anticancer agents. nih.gov

Modulating Physicochemical Properties: Modifications are often designed to improve pharmacokinetic properties. For instance, introducing or modifying substituents to enhance metabolic stability or oral bioavailability is a critical design consideration. The introduction of halogens is a common tactic to increase lipophilicity and metabolic stability. nih.govnih.gov The ultimate goal is to balance potency, selectivity, and drug-like properties to develop a successful therapeutic agent.

Future Directions and Research Opportunities

Development of Novel and Efficient Synthetic Pathways

While methods for synthesizing the 4-Chloro-6-phenylpyridazin-3(2H)-one core exist, the ongoing demand for structural diversity and improved efficiency necessitates the development of new synthetic strategies. mdpi.comnih.gov Future research will likely focus on creating more streamlined, cost-effective, and environmentally benign synthetic routes.

One promising approach is the use of one-pot, multi-component reactions. nih.gov These methods offer significant advantages by reducing the number of synthetic steps, minimizing waste, and decreasing reaction times. For instance, a one-pot multistep reaction involving para-substituted acetophenones, glyoxalic acid, and hydrazine (B178648) hydrate (B1144303) has been successfully used to generate pyridazin-3-one intermediates, which can be further modified. nih.gov Exploring variations of this strategy, such as using different starting materials or catalysts, could lead to a wider array of derivatives.

Another area of development involves novel cyclization and condensation strategies. Research has shown the utility of condensation reactions, such as the Claisen condensation and aldol-type condensations, in building the pyridazinone framework and its fused-ring analogs. nih.govmdpi.com Future work could explore microwave-assisted synthesis or novel catalytic systems to improve yields and expand the scope of these reactions. mdpi.com The synthesis of complex polycyclic systems, such as tetraazafluoranthen-3(2H)-one derivatives from triketo esters, highlights the potential for creating structurally unique and complex molecules from relatively simple precursors. mdpi.com

| Synthetic Strategy | Description | Key Starting Materials | Potential Advantages | Reference |

| One-Pot Multistep Reaction | Sequential reactions in a single flask to build the pyridazinone core. | Substituted Acetophenones, Glyoxalic Acid, Hydrazine Hydrate | Reduced steps, less waste, time-efficient. | nih.gov |

| Condensation/Cyclization | Building the core or fused rings via condensation reactions. | Acetoacetate esters, N-arylcyanoacetamide, Hydrazines | Access to diverse pyridopyridazinedione derivatives. | mdpi.com |

| Friedel-Crafts/Hydrazinolysis | Synthesis from mucochloric acid and an aromatic compound. | Mucochloric Acid, Benzene, Hydrazine Hydrate | Access to 6-phenylpyridazinone core under mild conditions. | mdpi.comresearchgate.net |

| Hydrazinolysis of Furanones | Preparation of the core from substituted furanones. | 3,4-dichloro-5-phenylfuran-2(5H)-one, Hydrazine Hydrate | Direct route to the 6-phenylpyridazin-3(2H)-one structure. | mdpi.com |

Exploration of Underexplored Biological Targets and Mechanisms

Pyridazinone derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, cardiovascular, and anticancer effects. sarpublication.comnih.govnih.gov However, the precise molecular targets and mechanisms of action for many of these compounds, including this compound, remain to be fully elucidated. Future research must delve deeper into identifying and validating novel biological targets to better understand their therapeutic potential and to design more selective agents.

Recent studies have shown that pyridazinone derivatives can interact with a variety of targets beyond the traditionally studied ones like cyclooxygenase (COX) enzymes. researchgate.netnih.gov These include:

N-formyl peptide receptors (FPRs) : These receptors are involved in inflammatory processes, and pyridazinone-based ligands have been developed as agonists. nih.gov Interestingly, some compounds show anti-inflammatory activity independent of FPR agonism, suggesting they act on different signaling pathways that warrant further investigation. nih.gov

Kinases : Pyridazinone scaffolds have been shown to inhibit various kinases crucial in cell signaling and disease, such as phosphodiesterase type 4 (PDE4), dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), and cell division cycle 7-related protein kinase (Cdc7). nih.gov

Ion Channels : The recent discovery of pyridazinones as potent inhibitors of the transient receptor potential channel 5 (TrpC5) opens up a new avenue for research into conditions involving this channel. nih.gov

Monoamine Oxidase B (MAO-B) : Certain pyridazinone derivatives have been identified as selective MAO-B inhibitors, suggesting their potential for treating neurodegenerative diseases like Parkinson's disease. nih.gov